2-Bromo-5-(trifluoromethyl)pyridine-3-methanol
Overview
Description
2-Bromo-5-(trifluoromethyl)pyridine-3-methanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxymethyl group attached to a pyridine ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been associated with thecalcitonin gene-related peptide (CGRP) receptor . This receptor plays a crucial role in the transmission of pain signals in the nervous system .
Mode of Action
It is known to be a substrate used in apalladium-catalyzed α-arylation of a Refomatsky reagent . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the chemical structure of the target molecules .
Biochemical Pathways
Given its potential role as a cgrp receptor antagonist , it may influence pathways related to pain transmission and perception.
Pharmacokinetics
Compounds with similar structures have been associated withrespiratory system toxicity , suggesting that they may be absorbed and distributed in the body, potentially affecting the respiratory system.
Result of Action
It is known to causeskin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it may have cytotoxic effects, leading to cellular damage and inflammation .
Action Environment
The action of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of carbon monoxide . Moreover, it has been reported that the compound can undergo thermal decomposition, leading to the release of irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-(trifluoromethyl)pyridine-3-methanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it serves as a substrate in palladium-catalyzed α-arylation reactions involving Refomatsky reagents . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of enzyme activity and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects may be observed . These effects can include enzyme inhibition, disruption of metabolic pathways, and potential toxicity to specific organs or tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . The compound’s involvement in these pathways can result in the modulation of key biochemical processes, such as energy production, biosynthesis, and degradation of biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound is known to interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of the compound within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol typically involves the bromination of 5-(trifluoromethyl)pyridine-3-methanol. One common method is the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)pyridine-3-methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of 2-Bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction Reactions: Formation of this compound derivatives.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)pyridine-3-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-5-(trifluoromethyl)pyridine-3-methanol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical properties
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGCEMCUWMOBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245624 | |
Record name | 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227580-00-8 | |
Record name | 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227580-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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